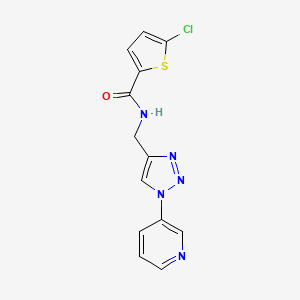

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, attached to a carboxylic acid group. The 3,4-dimethoxyphenyl group is a derivative of phenol, with two methoxy (-OCH3) groups attached to the benzene ring .

Scientific Research Applications

Synthesis and Structural Analysis

A study on novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives revealed a six-step synthesis procedure starting from 3,4-dimethoxyacetophenone. These compounds demonstrated potential fungicidal and insecticidal activities, showcasing their utility in agricultural applications (Liu, Li, & Li, 2004).

Another research focused on thiazole derivatives investigated the intramolecular CH...X (X = N, O, or Cl) hydrogen bonds using all-electron calculations. This study contributes to understanding the electronic structure and potential applications of thiazole-based compounds in molecular electronics or pharmacology (Castro et al., 2007).

Applications in Material Science

Research on carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety explored their synthesis and liquid crystalline behaviors. This study is significant for materials science, particularly in the development of new liquid crystal displays and other electronic devices, highlighting the importance of thiazole derivatives in advancing material technologies (Jaffer, Aldhaif, & Tomi, 2017).

Chemical Properties and Reactions

A detailed DFT study on 4-methylthiadiazole-5-carboxylic acid aimed to understand its electronic structure, spectroscopic features, and hydrogen bonding behaviors. This research provides insights into the molecular properties of thiazole derivatives, which are crucial for designing new compounds with specific electronic or optical properties (Singh et al., 2019).

Exploration of Heterocyclic γ-Amino Acids

The Cross-Claisen Condensation of N-Fmoc-Amino Acids study introduced a method to synthesize heterocyclic γ-amino acids, offering a new avenue for the development of peptidomimetics and drug discovery. This work emphasizes the versatility of thiazole-containing compounds in synthesizing complex amino acids for pharmaceutical applications (Mathieu et al., 2015).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-16-8-4-3-7(5-9(8)17-2)11-13-6-10(18-11)12(14)15/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZHJMGFTOIBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(S2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)

![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2762752.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2762762.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762766.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2762768.png)